propan-2-yl 1H-pyrazole-5-carboxylate
Overview
Description
Propan-2-yl 1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity and the resulting changes .
Biochemical Pathways
Pyrazole derivatives are known to have broad-spectrum biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some pyrazole derivatives have been found to exhibit insecticidal activities , suggesting that propan-2-yl 1H-pyrazole-5-carboxylate may have similar effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs green synthesis techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70. These methods offer eco-friendly attributes, including reduced reaction times and simplified workup procedures .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Propan-2-yl 1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3-carboxylate: Similar structure but different substitution pattern.
1H-pyrazole-4-carboxylate: Another regioisomer with distinct chemical properties.
1H-pyrazole-5-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Propan-2-yl 1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
propan-2-yl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQRTLFASQYWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556645 | |
Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122608-99-5 | |
Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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